molecular formula C14H17NO5 B12220461 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1301738-57-7

1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12220461
CAS No.: 1301738-57-7
M. Wt: 279.29 g/mol
InChI Key: QOSOPXPBMXWHEV-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that combines an ethoxybenzoyl group with a hydroxypyrrolidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzoyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid with similar structural features.

    4-Methoxybenzoic acid: Another benzoic acid derivative with a methoxy group instead of an ethoxy group.

Uniqueness

1-(4-Ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, setting it apart from other similar compounds.

Properties

CAS No.

1301738-57-7

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-(4-ethoxybenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-2-20-11-5-3-9(4-6-11)13(17)15-8-10(16)7-12(15)14(18)19/h3-6,10,12,16H,2,7-8H2,1H3,(H,18,19)

InChI Key

QOSOPXPBMXWHEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(CC2C(=O)O)O

Origin of Product

United States

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